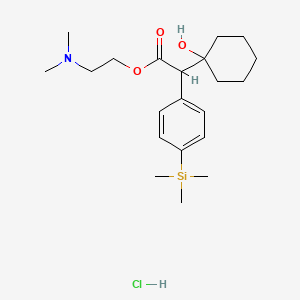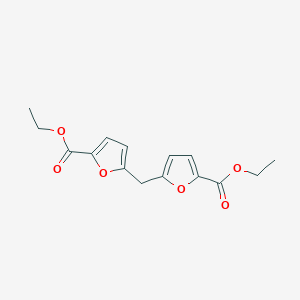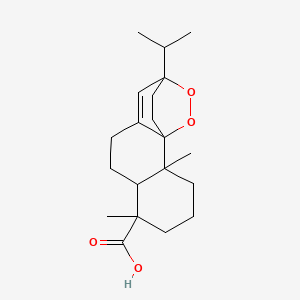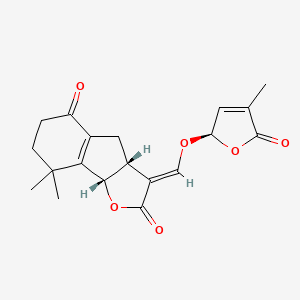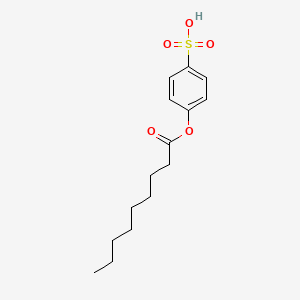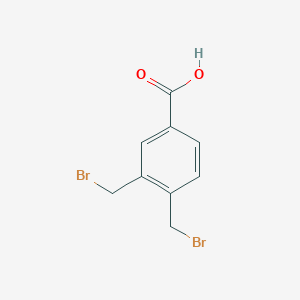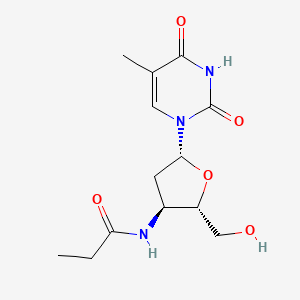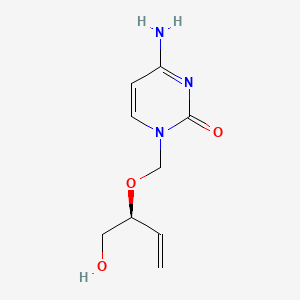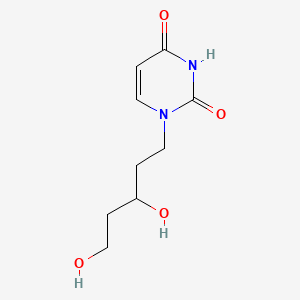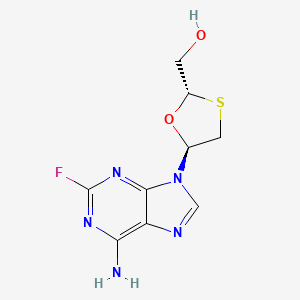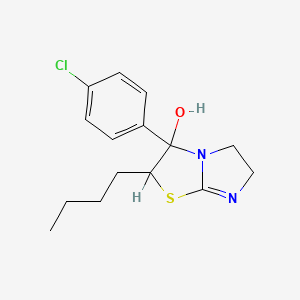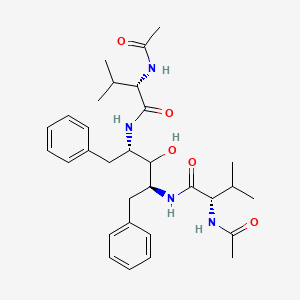
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes acetylvalylamino groups and diphenylpentanol moieties. Its synthesis and applications have been the subject of recent research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of acetylvalylamino derivatives, followed by their coupling with diphenylpentanol. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions under controlled temperature and pressure conditions is common .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2,4-bis(Acetylamino)-1,5-diphenyl-3-pentanol
- 2,4-bis(Valylamino)-1,5-diphenyl-3-pentanol
- 2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-butanol
Uniqueness
2,4-bis(Acetylvalylamino)-1,5-diphenyl-3-pentanol is unique due to its specific combination of acetylvalylamino and diphenylpentanol groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
129491-40-3 |
|---|---|
Fórmula molecular |
C31H44N4O5 |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-N-[(2S,4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-hydroxy-1,5-diphenylpentan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C31H44N4O5/c1-19(2)27(32-21(5)36)30(39)34-25(17-23-13-9-7-10-14-23)29(38)26(18-24-15-11-8-12-16-24)35-31(40)28(20(3)4)33-22(6)37/h7-16,19-20,25-29,38H,17-18H2,1-6H3,(H,32,36)(H,33,37)(H,34,39)(H,35,40)/t25-,26-,27-,28-/m0/s1 |
Clave InChI |
OQQFEOFAYDAFJS-LJWNLINESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


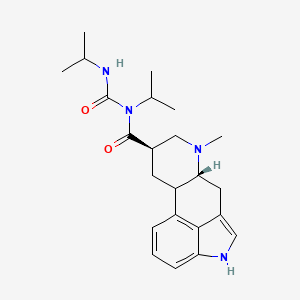
![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
